molecular formula C30H28N2O9 B2871034 (R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2R,3R)-2,3-bis(benzoyloxy)succinate CAS No. 1399880-37-5

(R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2R,3R)-2,3-bis(benzoyloxy)succinate

Cat. No.: B2871034
CAS No.: 1399880-37-5
M. Wt: 560.559
InChI Key: KOTNMEYIXWLYTJ-GEFMNGOSSA-N
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Description

The compound “(R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2R,3R)-2,3-bis(benzoyloxy)succinate” is a structurally complex molecule featuring a pyrazino[2,1-a]isoquinolinone core fused with a bis(benzoyloxy)succinate moiety. The compound is related to antiparasitic agents such as praziquantel, as evidenced by structural analogs classified as impurities or related compounds in pharmaceutical contexts .

Properties

IUPAC Name

(11bR)-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one;(2R,3R)-2,3-dibenzoyloxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8.C12H14N2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-10,13-14H,(H,19,20)(H,21,22);1-4,11,13H,5-8H2/t13-,14-;11-/m10/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTNMEYIXWLYTJ-GEFMNGOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CNCC2=O)C3=CC=CC=C31.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2[C@@H](CNCC2=O)C3=CC=CC=C31.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (commonly referred to as Praziquanamine) is a heterocyclic compound that has attracted significant interest due to its unique structural characteristics and potential therapeutic applications. This compound is notable for its fused ring system, which contributes to its diverse biological activities.

  • IUPAC Name : (R)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one (2R,3R)-2,3-bis(benzoyloxy)succinate
  • Molecular Formula : C21H18O3
  • Molecular Weight : 318.4 g/mol
  • CAS Number : 1399880-37-5

The biological activity of Praziquanamine is primarily attributed to its ability to modulate various biochemical pathways. Notably:

  • Nrf2/ARE Pathway Activation : Praziquanamine has been shown to activate the Nrf2/ARE pathway in human cancer cells. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation by regulating the expression of cytoprotective enzymes .

Anti-inflammatory Effects

Research indicates that Praziquanamine exhibits significant anti-inflammatory properties. In particular:

  • NLRP3 Inflammasome Modulation : Studies have demonstrated that this compound can inhibit the NLRP3 inflammasome activation in macrophages. This inhibition leads to reduced secretion of pro-inflammatory cytokines such as IL-1β. In DSS-induced colitis models in mice, Praziquanamine significantly attenuated colonic damage and inflammatory cell infiltration .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects:

  • Colorectal Cancer Models : In preclinical studies involving AOM-DSS models of colorectal cancer, Praziquanamine was found to prevent the development of adenomas by modulating inflammatory responses and promoting cell survival through Nrf2 activation .

Pharmacokinetics

Praziquanamine demonstrates favorable pharmacokinetic properties:

  • Solubility : The compound exhibits superior water solubility compared to many other heterocyclic compounds, enhancing its bioavailability and therapeutic potential .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Anti-inflammatoryInhibition of NLRP3 inflammasome
AnticancerActivation of Nrf2 pathway in colorectal cancer
CytoprotectiveInduction of cytoprotective enzymes

Case Study: DSS-Induced Colitis Model

In a study using DSS-induced colitis in C57BL/6 mice:

  • Findings : Oral administration of Praziquanamine resulted in significant reductions in colonic inflammation and damage. The protective effects were linked to the compound's ability to inhibit NLRP3 inflammasome activation and promote Nrf2-mediated cytoprotection .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs, focusing on substituents, molecular weight, and pharmacological relevance:

Compound Name Core Structure Key Substituents Molecular Formula (MW) Pharmacological Relevance
Target Compound: (R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2R,3R)-2,3-bis(benzoyloxy)succinate Pyrazino[2,1-a]isoquinolinone (2R,3R)-bis(benzoyloxy)succinate C₃₀H₂₇N₂O₈ (MW: 555.55)* Potential antiparasitic agent
Praziquantel Related Compound A (2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one) Pyrazino[2,1-a]isoquinolinone Benzoyl group at position 2 C₁₉H₁₈N₂O₂ (MW: 306.36) Impurity in antiparasitic drugs
2-Benzyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one Pyrazino[2,1-a]isoquinolinone Benzyl group at position 2 C₁₉H₁₈N₂O (MW: 290.36) Synthetic intermediate
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Cyano, nitro, and ester groups C₂₉H₂₅N₅O₇ (MW: 555.54) Anticancer research candidate

Notes:

  • Target Compound : The (2R,3R)-bis(benzoyloxy)succinate moiety increases molecular weight and polarity compared to simpler benzoyl or benzyl analogs. This may enhance water solubility and metabolic stability .
  • Praziquantel Related Compound A : The benzoyl group at position 2 is a common structural motif in antiparasitic agents but lacks the stereochemical complexity of the target compound .

Pharmacological and Industrial Relevance

  • Antiparasitic Activity: The pyrazino[2,1-a]isoquinolinone core is associated with antiparasitic activity, as seen in praziquantel derivatives . The target compound’s succinate ester may improve tissue penetration compared to non-esterified analogs.
  • Drug Impurity Profiling : Structural analogs like Praziquantel Related Compound A are critical in quality control for antiparasitic drug manufacturing .

Research Findings and Data Gaps

  • Key Studies: confirms the pyrazino[2,1-a]isoquinolinone scaffold’s relevance in antiparasitic drug development. provides NMR data for benzyl-substituted analogs, aiding in structural extrapolation for the target compound .
  • Data Gaps: No direct pharmacological data (e.g., IC₅₀ values) are available for the target compound. Synthetic protocols for the (2R,3R)-bis(benzoyloxy)succinate ester remain speculative, requiring further experimental validation.

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